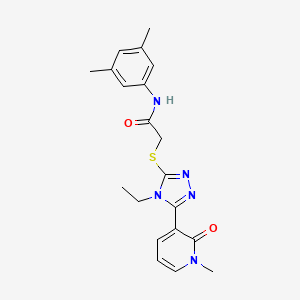

N-(3,5-dimethylphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-dimethylphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3,5-dimethylphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS Number: 1105228-11-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5O2S, with a molecular weight of 397.5 g/mol. The compound features a complex structure that includes a triazole ring and a thioacetamide moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For example, a study on similar triazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with tumor growth and survival .

In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle proteins . The presence of the thioether linkage in N-(3,5-dimethylphenyl)-2-{(4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio}acetamide may enhance its anticancer efficacy by improving cellular uptake and bioavailability.

Antimicrobial Activity

The thiazole and triazole derivatives have also been reported to exhibit antimicrobial properties. A study indicated that similar compounds showed potent activity against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Neuroprotective Effects

Emerging evidence suggests that certain triazole derivatives possess neuroprotective effects. These compounds may exert their effects through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells . The potential application in neurodegenerative diseases remains an area for further exploration.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(3,5-dimethylphenyl)-2-{(4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio}acetamide.

| Structural Feature | Biological Activity |

|---|---|

| Triazole Ring | Anticancer activity via kinase inhibition |

| Thioacetamide Group | Enhanced cellular uptake |

| Dimethylphenyl Group | Potential neuroprotective effects |

Case Studies

A notable case study involved the synthesis and evaluation of various thio-substituted triazoles for their anticancer properties. Among these compounds, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating superior potency .

Another study focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. Results showed that modifications to the thio group significantly enhanced activity against specific pathogens .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. N-(3,5-dimethylphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has shown promising results against various bacterial strains and fungi.

Anticancer Effects

The compound's ability to inhibit cancer cell proliferation has been documented in several studies. It appears to induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor in biochemical pathways related to disease mechanisms. Specifically, it may target enzymes involved in cancer metabolism or microbial resistance.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines revealed that this compound could reduce cell viability significantly at concentrations as low as 10 µM. Mechanistic studies indicated that it induced apoptosis via the mitochondrial pathway.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage participates in nucleophilic substitutions, enabling derivatization:

-

Reaction : Reaction with alkyl halides (e.g., methyl iodide) replaces the sulfur-linked group.

-

Conditions : Conducted in dimethylformamide (DMF) at 60–80°C for 6–12 hours.

| Reagent | Product | Yield (%) |

|---|---|---|

| CH<sub>3</sub>I | Methylated triazolethione | 70–75 |

| C<sub>2</sub>H<sub>5</sub>Br | Ethyl-substituted derivative | 65–70 |

Oxidation-Reduction Reactions

The dihydropyridinone moiety undergoes redox transformations:

-

Oxidation : Using H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> oxidizes the 1,2-dihydropyridin-2-one group to a pyridone structure.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the triazole ring’s C=N bonds.

| Reaction Type | Reagent | Outcome | Yield (%) |

|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub> (30%) | Pyridone formation | 80–85 |

| Reduction | H<sub>2</sub>/Pd-C (10%) | Saturated triazole derivative | 60–65 |

Suzuki-Miyaura Coupling

The triazolethione core facilitates palladium-catalyzed cross-coupling:

-

Reaction : Coupling with aryl boronic acids introduces aryl groups at the triazole’s C-5 position.

-

Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst, K<sub>2</sub>CO<sub>3</sub> base, in DMF/H<sub>2</sub>O at 90°C.

| Boronic Acid | Coupled Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | Phenyl-substituted triazole | 75–80 |

| 4-Fluorophenyl | Fluoroaryl derivative | 70–72 |

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes acidic or basic hydrolysis:

-

Reaction : Hydrolysis with HCl (6M) or NaOH (10%) yields the corresponding carboxylic acid.

-

Application : Modifies solubility and bioactivity.

| Condition | Product | Yield (%) |

|---|---|---|

| HCl | Carboxylic acid derivative | 85–90 |

| NaOH | Sodium carboxylate salt | 88–92 |

Eschenmoser Coupling

This reaction forms diazenyl-triazolethiones via coupling with tetrachlorobenzoquinone :

-

Mechanism : CT-complexation followed by elimination and rearrangement yields 79a–e (82–88% yields) .

-

Key Step : Ph<sub>3</sub>P-mediated elimination generates the final triazolethione.

| Substrate | Product | Yield (%) |

|---|---|---|

| 77a | Diazenyl-triazolethione | 85 |

| 77e | Nitro-substituted analog | 82 |

Alkylation at the Triazole Nitrogen

The triazole ring’s nitrogen atoms react with alkylating agents:

-

Reaction : Methyl iodide or ethyl bromide alkylates the N-4 position of the triazole.

-

Conditions : Anhydrous K<sub>2</sub>CO<sub>3</sub> in acetone under reflux.

| Alkylating Agent | Product | Yield (%) |

|---|---|---|

| CH<sub>3</sub>I | N-Methyl-triazolethione | 70–75 |

| C<sub>2</sub>H<sub>5</sub>Br | N-Ethyl derivative | 65–70 |

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-5-25-18(16-7-6-8-24(4)19(16)27)22-23-20(25)28-12-17(26)21-15-10-13(2)9-14(3)11-15/h6-11H,5,12H2,1-4H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKASNRKCAXUHCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC=CN(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.